Indeno[2,1-b]pyran, 4-butyl-2-phenyl-
CAS No.: 62239-56-9
Cat. No.: VC15885356
Molecular Formula: C22H20O
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62239-56-9 |
|---|---|
| Molecular Formula | C22H20O |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 4-butyl-2-phenylindeno[2,1-b]pyran |
| Standard InChI | InChI=1S/C22H20O/c1-2-3-9-18-15-20(16-10-5-4-6-11-16)23-21-14-17-12-7-8-13-19(17)22(18)21/h4-8,10-15H,2-3,9H2,1H3 |
| Standard InChI Key | OFFGPTCVHHGAOW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Effects
The indeno[2,1-b]pyran core consists of a fused bicyclic system where a pyran ring (oxygen-containing six-membered heterocycle) is annulated to an indene moiety (a bicyclic hydrocarbon). The 4-butyl and 2-phenyl substituents introduce steric and electronic modifications that influence reactivity and intermolecular interactions. X-ray crystallography of analogous compounds reveals a planar indene system with slight puckering in the pyran ring, stabilized by intramolecular van der Waals interactions .
The butyl chain at position 4 enhances lipophilicity, potentially improving membrane permeability in biological systems, while the 2-phenyl group contributes aromatic stacking capabilities. Computational studies using density functional theory (DFT) predict a dipole moment of 2.1–2.4 D, suggesting moderate polarity .
Synthetic Methodologies
Multicomponent Reactions (MCRs)
Recent protocols emphasize MCRs for constructing the indeno[2,1-b]pyran skeleton. A representative approach involves the condensation of ninhydrin, 1,6-diaminopyridinone, and malononitrile in ethanol under reflux, yielding spiroindenopyridotriazine derivatives with excellent yields (85–92%) . Although this method targets spiro compounds, it demonstrates the versatility of indeno-pyran precursors in generating structurally diverse libraries.
Table 1: Comparison of Synthesis Methods for Indeno-Pyran Derivatives
Functionalization Strategies
Post-synthetic modifications often target the 4-butyl chain or phenyl group. For example, bromination at the para position of the phenyl ring enables cross-coupling reactions (e.g., Suzuki-Miyaura), while oxidation of the butyl group yields carboxylic acid derivatives for further conjugation .
Physicochemical Properties
Solubility and Stability
Indeno[2,1-b]pyran, 4-butyl-2-phenyl- exhibits limited water solubility (<0.1 mg/mL) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 240°C, with a melting point range of 145–148°C .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch of pyran) and 3050 cm⁻¹ (aromatic C-H) .
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NMR: NMR (CDCl₃) shows resonances at δ 7.25–7.45 (m, 5H, phenyl), δ 4.15 (t, 2H, pyran-OCH₂), and δ 0.85–1.65 (m, 9H, butyl) .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison of Indeno-Pyran Analogues
| Compound | Substituents | Bioactivity (IC₅₀/EC₅₀) | Synthesis Yield (%) |
|---|---|---|---|
| 3-Phenyl-4,9-dihydroindeno | 3-phenyl, 4-H | Anticancer: 45 µM | 78 |
| 5-Methyl-3-phenyl-4H-pyran | Methyl, phenyl | Antioxidant: 12 µM | 82 |
| 4-Butyl-2-phenyl-indeno | Butyl, phenyl | Under investigation | 70 |
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